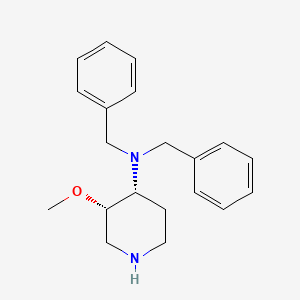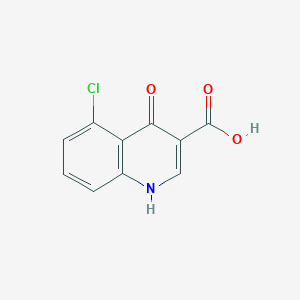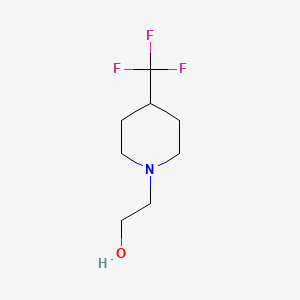
2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol
概述
描述
2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and an ethan-1-ol moiety. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The trifluoromethyl group is often incorporated into pharmaceutical compounds to enhance their metabolic stability and bioavailability .
作用机制
Target of Action
Compounds with similar structures, such as piperidine derivatives, have been found to play significant roles in the pharmaceutical industry .
Mode of Action
It’s known that the trifluoromethyl group often contributes to the bioactivity of pharmaceuticals by enhancing their lipophilicity and metabolic stability .
Biochemical Pathways
Piperidine derivatives have been found to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
It’s known that the trifluoromethyl group can enhance the metabolic stability of pharmaceuticals .
Result of Action
Compounds with similar structures have shown various pharmacological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution .
生化分析
Biochemical Properties
2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body . The nature of these interactions involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound has been used as a reactant in the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive GABA receptor antagonists .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of GABA receptors, which play a critical role in neurotransmission . By interacting with these receptors, this compound can alter the signaling pathways within the cell, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to bind to the active sites of enzymes, such as cytochrome P450, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression, as the compound influences the transcriptional activity of certain genes. Additionally, the presence of the trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets within proteins, further modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to modulate enzyme activity and cellular signaling pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. These threshold effects underscore the importance of careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion into more hydrophilic metabolites for excretion . This metabolic process can influence the overall metabolic flux and levels of metabolites within the cell, potentially impacting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters influences its localization and accumulation within different cellular compartments . Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach its target sites within the cell.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize within specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of this compound within these compartments can influence their function and contribute to its overall biochemical effects.
准备方法
The synthesis of 2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol typically involves the reaction of 4-(Trifluoromethyl)piperidine with ethylene oxide under controlled conditions. This reaction is carried out in the presence of a suitable catalyst and solvent to yield the desired product . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity .
化学反应分析
2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol has several scientific research applications:
相似化合物的比较
2-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-ol can be compared with other piperidine derivatives and trifluoromethyl-containing compounds:
Piperidine Derivatives: Compounds like piperine and evodiamine also contain the piperidine ring and exhibit a wide range of biological activities.
Trifluoromethyl-Containing Compounds: Compounds such as sorafenib and other FDA-approved drugs contain the trifluoromethyl group, which enhances their pharmacological properties.
The uniqueness of this compound lies in its combination of the piperidine ring and trifluoromethyl group, which together contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)7-1-3-12(4-2-7)5-6-13/h7,13H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOVVPLMBDVDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,7-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3158608.png)

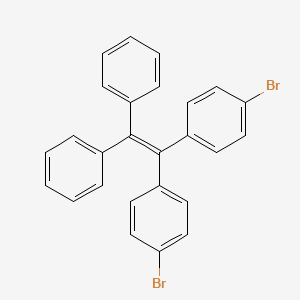
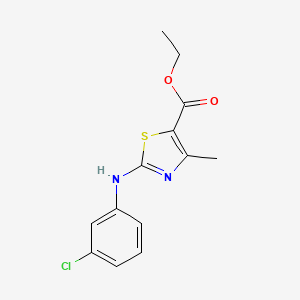
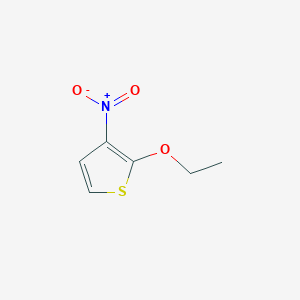


![3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoic acid](/img/structure/B3158644.png)
![7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B3158649.png)
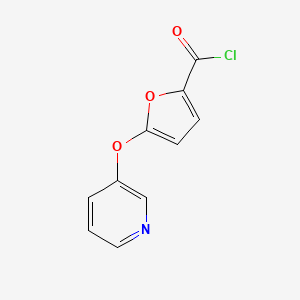
![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B3158659.png)
